
1,3-Bis(4-methoxyphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is an organic compound known for its interesting structural and chemical properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one can be synthesized through the aldol condensation reaction. This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:
Preparation of p-anisaldehyde solution: Dissolve p-anisaldehyde in acetone.
Addition of base: Add a solution of potassium hydroxide to the mixture while stirring.
Reaction: Allow the reaction to proceed for about 20 minutes.
Precipitation: Add water to the reaction mixture to precipitate the product.
Filtration and purification: Filter the solid product, wash with water, and recrystallize from ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the aldol condensation process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Materials Science: It is used in the development of nonlinear optical materials due to its high second harmonic generation efficiency.
Chemistry: The compound serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its biological and chemical activities. Additionally, the methoxy groups on the phenyl rings can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with methyl groups instead of methoxy groups.
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Contains chlorophenyl and hydroxyphenyl groups.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: A closely related compound with a similar backbone.
Uniqueness
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in applications requiring high nonlinear optical properties and specific chemical reactivity.
Propriétés
Numéro CAS |
61000-04-2 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3 |
Clé InChI |
WGRIEPVIFFQACJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
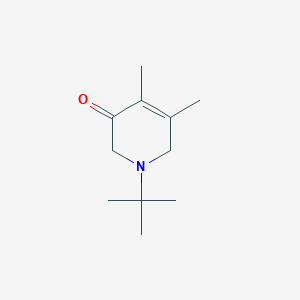
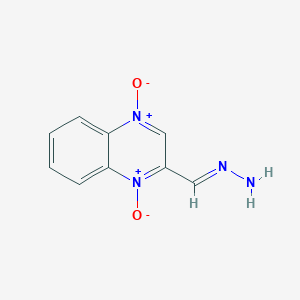
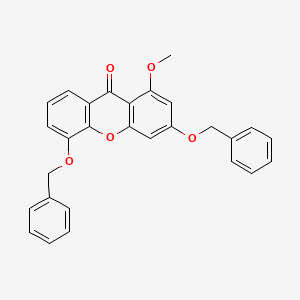
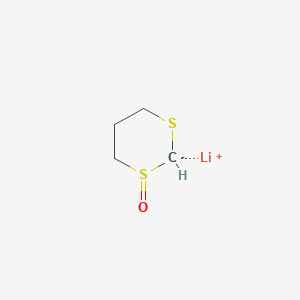

![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
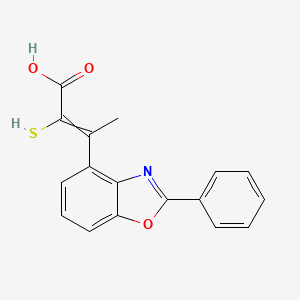
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

